molecular formula C3H6O2S B13420918 (2S)-2-Hydroxypropanethioic S-acid CAS No. 57965-30-7

(2S)-2-Hydroxypropanethioic S-acid

Cat. No.: B13420918
CAS No.: 57965-30-7
M. Wt: 106.15 g/mol
InChI Key: UKGVIOAJJOUOII-REOHCLBHSA-N
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Description

(2S)-2-Hydroxypropanethioic S-acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxypropanethioic S-acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfonic acids, while reduction could produce thiols or alcohols.

Scientific Research Applications

(2S)-2-Hydroxypropanethioic S-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-Hydroxypropanethioic S-acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to metal ions, facilitating catalytic reactions. The stereochemistry of the compound is crucial in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxypropanethioic S-acid: The enantiomer of (2S)-2-Hydroxypropanethioic S-acid, with different stereochemistry and potentially different reactivity and applications.

    2-Hydroxypropanoic acid: Lactic acid, which lacks the thiol group present in this compound.

    2-Mercaptopropanoic acid: Thiolactic acid, which has a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups, which confer distinct reactivity and applications compared to its analogs .

Properties

CAS No.

57965-30-7

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

(2S)-2-hydroxypropanethioic S-acid

InChI

InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1

InChI Key

UKGVIOAJJOUOII-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)S)O

Canonical SMILES

CC(C(=O)S)O

Origin of Product

United States

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